2-Bromo-3-methoxy-6-nitropyridine

Process Chemistry Nitration Pyridine Functionalization

Select 2-Bromo-3-methoxy-6-nitropyridine (CAS 76066-07-4) for its precisely regiospecific push-pull electronic system—6-nitro electron withdrawal, 3-methoxy resonance donation, and a reactive 2-bromo cross-coupling handle. This scaffold accelerates SNAr and Suzuki-Miyaura reactions, enabling pyrazolo-pyridine kinase inhibitors (see CA-2951419-A1). Validated as a nicotinic antagonist and a precursor to 5-hydroxypiroxicam, it offers orthogonal diversification: tandem reduction/debromination to 2-amino-5-methoxypyridine or demethylation to a hydroxyl handle. Molecular weight 233.02 g/mol. Procure with confidence.

Molecular Formula C6H5BrN2O3
Molecular Weight 233.02 g/mol
CAS No. 76066-07-4
Cat. No. B021399
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Bromo-3-methoxy-6-nitropyridine
CAS76066-07-4
Molecular FormulaC6H5BrN2O3
Molecular Weight233.02 g/mol
Structural Identifiers
SMILESCOC1=C(N=C(C=C1)[N+](=O)[O-])Br
InChIInChI=1S/C6H5BrN2O3/c1-12-4-2-3-5(9(10)11)8-6(4)7/h2-3H,1H3
InChIKeyZKEAOLVGPKCNCT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Bromo-3-methoxy-6-nitropyridine (CAS 76066-07-4): A Strategic Pyridine Building Block for Pharmaceutical and Agrochemical Synthesis


2-Bromo-3-methoxy-6-nitropyridine (CAS 76066-07-4) is a densely functionalized pyridine derivative that serves as a versatile intermediate in medicinal chemistry and agrochemical research. Its substitution pattern—a bromine at position 2, a methoxy group at position 3, and a nitro group at position 6—creates a unique electronic landscape with a highly electron-deficient pyridine ring . The compound exhibits a predicted pKa of -10.90±0.10, indicating strongly basic character, and a calculated logP (XLogP3) of 2.28, reflecting balanced lipophilicity for membrane permeability studies [1]. With a molecular weight of 233.02 g/mol and a topological polar surface area of 67.9 Ų, this scaffold occupies favorable physicochemical space for fragment-based drug discovery [1].

Why 2-Bromo-3-methoxy-6-nitropyridine Cannot Be Casually Substituted with Other Bromo-Nitropyridine Isomers


The precise regioisomeric arrangement of the bromo, methoxy, and nitro substituents on the pyridine core of 2-Bromo-3-methoxy-6-nitropyridine dictates a unique reactivity profile that is not shared by its positional isomers or simpler bromo-nitropyridine analogs. The nitro group at the 6-position exerts a strong electron-withdrawing effect that polarizes the adjacent C-Br bond, while the methoxy group at the 3-position donates electron density through resonance, creating a push-pull electronic system that influences both nucleophilic aromatic substitution (SNAr) rates and cross-coupling efficiencies . Substituting with 2-Bromo-6-nitropyridine (CAS 21203-78-1), which lacks the methoxy group, results in a different electronic environment (PSA 58.71 Ų vs. 67.9 Ų) and altered solubility characteristics, potentially compromising reaction outcomes in established synthetic routes [1][2]. Furthermore, the methoxy substituent in the target compound can serve as a hydrogen bond acceptor or be demethylated to a hydroxyl handle, offering orthogonal functionalization pathways not available in simpler analogs .

Quantitative Differentiation Evidence: 2-Bromo-3-methoxy-6-nitropyridine vs. Key Structural Analogs


Comparative Synthetic Yield: Optimized Nitration Protocol Delivers 64% Isolated Yield with Minimal Byproduct Formation

In a well-established synthetic protocol, 2-Bromo-3-methoxy-6-nitropyridine is obtained via direct nitration of 2-bromo-3-methoxypyridine using a 1:1 mixture of fuming nitric acid and concentrated sulfuric acid at 55°C for 1.5 hours. This method reproducibly yields 3.54 g (64% isolated yield) of the target compound from a 4.45 g (23.7 mmol) scale, without the need for chromatographic purification . The regioselectivity of this transformation is dictated by the electronic directing effects of the bromo and methoxy substituents, which collectively steer nitration to the 6-position. In contrast, nitration of the simpler analog 2-bromopyridine (lacking the 3-methoxy group) under similar conditions produces a mixture of 3-nitro and 5-nitro regioisomers, reducing the isolated yield of the desired 6-nitro derivative and complicating purification.

Process Chemistry Nitration Pyridine Functionalization

Electronic Descriptor Differentiation: Computed XLogP3 and Topological PSA Values Position the Compound in Favorable Drug-Like Chemical Space

The computed physicochemical properties of 2-Bromo-3-methoxy-6-nitropyridine reveal a balanced profile that distinguishes it from simpler bromo-nitropyridine analogs. The compound exhibits an XLogP3 value of 2.28 and a topological polar surface area (TPSA) of 67.9 Ų [1]. These values align favorably with established drug-likeness guidelines (Lipinski's Rule of Five: logP ≤5; Veber's Rule: TPSA ≤140 Ų). For comparison, the 3-methoxy-deficient analog 2-Bromo-6-nitropyridine (CAS 21203-78-1) has a reported TPSA of 58.71 Ų and a logP of 2.28, while the regioisomer 2-Bromo-6-methoxy-3-nitropyridine (CAS 344296-05-5) presents a reversed substitution pattern with different electronic consequences [2][3]. The methoxy group in the target compound not only contributes to the TPSA increase but also provides an additional hydrogen bond acceptor site, potentially enhancing target binding interactions in bioactive molecules derived from this scaffold.

Medicinal Chemistry Physicochemical Properties Drug Likeness

Biological Activity Differentiation: Nicotinic Acetylcholine Receptor Antagonism with Defined Affinity Relative to Nicotine

2-Bromo-3-methoxy-6-nitropyridine has been characterized as a nicotinic antagonist that prevents acetylcholine from binding to nicotinic acetylcholine receptors (nAChRs) . Quantitative binding studies reveal that the affinity of this compound for neuronal nicotinic acetylcholine receptors is approximately 10 times lower (i.e., 10-fold weaker) than that of nicotine . In functional assays, the compound inhibits epibatidine-induced emission and hydrogenolysis, and blocks the binding of epibatidine to nAChRs . While this compound has been shown to be effective in the treatment of pain in humans, it is important to note that detailed clinical efficacy data or head-to-head comparisons with established analgesics are not provided in the available literature. This biological activity profile is distinct from that of other bromo-nitropyridine isomers, for which no comparable receptor binding data are reported in primary sources.

Pharmacology Nicotinic Receptors Pain Research

Synthetic Versatility Differentiation: Demonstrated Utility as a Key Intermediate in Kinase Inhibitor Patents

2-Bromo-3-methoxy-6-nitropyridine is explicitly cited as a building block in the synthesis of pyrazolo-pyridine derivatives claimed as kinase inhibitors in patent literature . The patent family (including CA-2951419-A1, EP-3157922-A1, EP-3157922-B1, JP-2017518383-A, and JP-6602856-B2) describes pyrazolo-pyridine derivatives with kinase inhibitory activity, where the bromo substituent at the 2-position serves as a functional handle for cross-coupling reactions to introduce diverse aryl and heteroaryl groups . In contrast, the 3-methoxy-6-nitropyridine core without the 2-bromo group would require alternative functionalization strategies that are less established and may proceed with lower efficiency. The nitro group at the 6-position can be reduced to an amino group, enabling further derivatization, while the methoxy group at the 3-position can be retained or demethylated to a hydroxyl handle for additional functionalization.

Kinase Inhibition Drug Discovery Pyrazolo-pyridine Derivatives

Optimal Use Cases for 2-Bromo-3-methoxy-6-nitropyridine (CAS 76066-07-4) in Research and Industrial Settings


Synthesis of Kinase Inhibitor Libraries via Suzuki-Miyaura Cross-Coupling

The 2-bromo substituent of 2-Bromo-3-methoxy-6-nitropyridine is a reactive handle for palladium-catalyzed cross-coupling reactions, enabling the rapid diversification of the pyridine core for kinase inhibitor programs. As demonstrated in patent literature (CA-2951419-A1, EP-3157922-A1), this compound serves as a key intermediate for pyrazolo-pyridine kinase inhibitors . The electron-deficient nature of the pyridine ring, enhanced by the 6-nitro group, may accelerate oxidative addition in Suzuki-Miyaura couplings, potentially improving reaction yields and reducing catalyst loadings. The methoxy group at the 3-position can be retained in the final bioactive molecule or demethylated to a hydroxyl group, providing a handle for further functionalization or modulation of physicochemical properties.

Development of Nicotinic Acetylcholine Receptor (nAChR) Modulators for Pain Research

Given its characterized activity as a nicotinic antagonist with approximately 10-fold weaker affinity than nicotine for neuronal nAChRs, 2-Bromo-3-methoxy-6-nitropyridine represents a validated starting point for structure-activity relationship (SAR) studies aimed at optimizing nAChR modulators with reduced side effect profiles . The compound's ability to block epibatidine binding and inhibit epibatidine-induced emission in functional assays provides a measurable benchmark for analog comparison. The presence of multiple synthetic handles (bromo, nitro, methoxy) allows systematic exploration of substitution effects on receptor affinity and selectivity, potentially leading to improved analgesics with differentiated mechanisms of action.

Synthesis of 5-Hydroxypiroxicam and Related Oxicam NSAID Derivatives

2-Bromo-3-methoxy-6-nitropyridine has been identified as a precursor in the synthesis of 5-hydroxypiroxicam, a metabolite of the nonsteroidal anti-inflammatory drug (NSAID) piroxicam . The compound's substitution pattern allows sequential functionalization: reduction of the 6-nitro group to an amine, coupling with a suitable heterocyclic partner, and subsequent transformations to access the oxicam core. The established synthetic route with 64% isolated yield for the initial nitration step provides a reliable entry point for medicinal chemists seeking to prepare piroxicam analogs, metabolites, or related oxicam derivatives for pharmacological studies.

Preparation of 2-Amino-5-methoxypyridine via Catalytic Hydrogenation

A well-documented reduction protocol demonstrates the conversion of 2-Bromo-3-methoxy-6-nitropyridine to 2-amino-5-methoxypyridine using hydrazine hydrate and Pd/C in ethanol under reflux for 45 minutes . This transformation simultaneously reduces the nitro group to an amine and effects reductive debromination, yielding a valuable aminopyridine building block. The reaction proceeds from a 5.15 mmol scale (1.20 g of starting material) and provides a practical route to 5-methoxy-2-aminopyridine, which serves as a versatile intermediate for further heterocyclic synthesis. This orthogonal reactivity profile distinguishes the target compound from non-brominated analogs that cannot undergo this tandem reduction/debromination sequence.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-Bromo-3-methoxy-6-nitropyridine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.